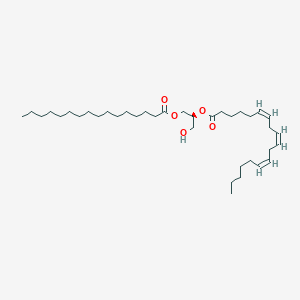

DG(16:0/18:3(6Z,9Z,12Z)/0:0)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

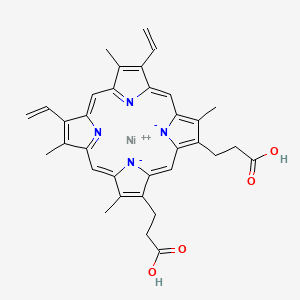

DG(16:0/18:3(6Z, 9Z, 12Z)/0:0), also known as diacylglycerol(34:3) or DAG(16:0/18:3), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) is primarily located in the membrane (predicted from logP) and cytoplasm. DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(16:0/18:3(6Z, 9Z, 12Z)) through the action of the enzyme phosphatidate phosphatase. Furthermore, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) and myristoleoyl-CoA can be converted into TG(16:0/18:3(6Z, 9Z, 12Z)/14:1(9Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(16:0/18:3(6Z, 9Z, 12Z)); which is catalyzed by the enzyme phosphatidate phosphatase. Furthermore, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) and palmityl-CoA can be converted into TG(16:0/18:3(6Z, 9Z, 12Z)/16:0); which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(16:0/18:3(6Z, 9Z, 12Z)) through the action of the enzyme phosphatidate phosphatase. Finally, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) and palmitoleyl-CoA can be converted into TG(16:0/18:3(6Z, 9Z, 12Z)/16:1(9Z)); which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) is involved in phosphatidylcholine biosynthesis PC(16:0/18:3(6Z, 9Z, 12Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/18:3(6Z, 9Z, 12Z)) pathway. DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:3(6Z, 9Z, 12Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:3(6Z, 9Z, 12Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:3(6Z, 9Z, 12Z)/18:0) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:3(6Z, 9Z, 12Z)/16:0) pathway.

DG(16:0/18:3(6Z,9Z,12Z)/0:0) is a diglyceride.

Applications De Recherche Scientifique

Isotopic Ratio Measurements in Atmospheric Research

The D/H and 18O/16O ratios in atmospheric water vapor offer rich insights into the hydrological cycle and gas exchange processes between terrestrial vegetation and the atmosphere. Advanced techniques like tunable diode laser absorption spectrometry enable simultaneous measurements of these isotopic ratios, enhancing our understanding of atmospheric dynamics (Wen et al., 2008).

Diesel Electric Generator Emissions Prediction

Research on diesel electric generators (DG) focuses on predicting the emission levels of CO2, a significant greenhouse gas. Artificial neural network (ANN) models have been developed to forecast CO2 emissions, flue gas temperature, and overall efficiency, contributing to more effective DG operations and reduced environmental impact (Ganesan et al., 2015).

Self-Diffusion Coefficients in Molecular Liquids

In the field of molecular liquid physics, pulsed magnetic field gradient NMR is employed to determine self-diffusion coefficients. This method, calibrated against known values, allows for the precise measurement of water's self-diffusion coefficients at various temperatures, contributing to our understanding of molecular behavior in liquids (Holz et al., 2000).

Testing Non-Newtonian Gravity

Experimental setups involving dynamic gravity field generators (DFG) and interferometric sensors offer a pathway to test potential violations of Newton's 1/r² law. This research can significantly expand our understanding of gravitational physics and test theoretical limits beyond current experimental capacities (Raffai et al., 2011).

Distributed Generation Technologies

The concept of distributed generation (DG) in electric power systems is revolutionizing how power is generated and distributed. DG technologies, ranging from kW to MW sizes, allow for more efficient power generation and distribution, potentially transforming the traditional centralized power generation model (El-Khattam & Salama, 2004).

Diacylglycerol Kinase Research

In cellular biology, diacylglycerol kinase (DGK) plays a crucial role in phosphorylating diacylglycerol (DG) to produce phosphatidic acid (PA). Understanding the variety of DG/PA molecular species and their sources contributes to our knowledge of physiological and pathological events, including cancer and diabetes (Sakane et al., 2017).

Cloud Augmentation in Scientific Workflows

In biomedical research, scientific workflows benefit from cloud-augmented Desktop Grids (DG). This technology enables more efficient handling of data-intensive stages in molecular docking simulations, improving overall computational performance in drug discovery research (Reynolds et al., 2011).

Propriétés

Nom du produit |

DG(16:0/18:3(6Z,9Z,12Z)/0:0) |

|---|---|

Formule moléculaire |

C37H66O5 |

Poids moléculaire |

590.9 g/mol |

Nom IUPAC |

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,22,24,35,38H,3-10,12,14-16,19-21,23,25-34H2,1-2H3/b13-11-,18-17-,24-22-/t35-/m0/s1 |

Clé InChI |

YFBCIDURFTWKDQ-OGFNIKLTSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCC=CCC=CCC=CCCCCC |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

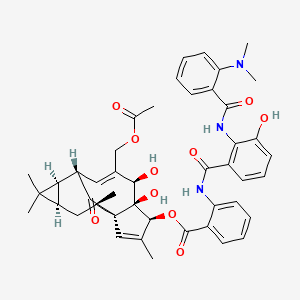

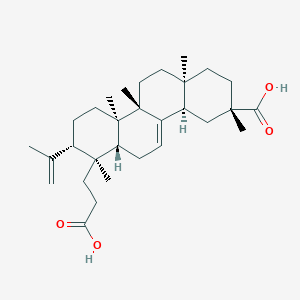

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1255986.png)

![1,2,3,4,4a,5,6,10b-Octahydrobenzo[f]quinolin-7-ol](/img/structure/B1255991.png)

![(1R,2S,4aR,4bR,7R,9aR,10S,10aR)-2-fluoro-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255996.png)

![1,3-Bis(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one](/img/structure/B1255999.png)

![(1R,5R,8Z)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1256001.png)